[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
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Description
[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H18ClNO4S and its molecular weight is 439.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is an intermediate used in the synthesis of dapagliflozin , a selective sodium-glucose co-transporter type II (SGLT2) inhibitor . Therefore, it is plausible that the compound may interact with similar targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. As an intermediate in the synthesis of dapagliflozin , it may share similar interactions with its targets. Dapagliflozin works by inhibiting SGLT2 in the proximal tubule of the nephron, reducing reabsorption of glucose and leading to glycosuria .
Biochemical Pathways
Given its role in the synthesis of dapagliflozin , it may influence pathways related to glucose metabolism and renal glucose reabsorption.
Pharmacokinetics
As an intermediate in the synthesis of dapagliflozin , its pharmacokinetic properties may be similar. Dapagliflozin is well absorbed after oral administration, widely distributed in the body, metabolized primarily by UGT1A9 and UGT2B7, and excreted in the urine and feces .
Result of Action
As an intermediate in the synthesis of dapagliflozin , it may contribute to the overall therapeutic effects of Dapagliflozin, which include lowering blood glucose levels in patients with type 2 diabetes .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-2-29-19-13-7-16(8-14-19)23(26)22-15-25(18-11-9-17(24)10-12-18)20-5-3-4-6-21(20)30(22,27)28/h3-15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETRRTIIVDBXNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.